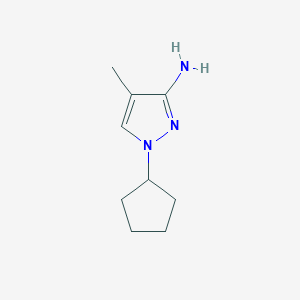

1-cyclopentyl-4-methyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-4-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-6-12(11-9(7)10)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBUEXFDQGFROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclopentyl 4 Methyl 1h Pyrazol 3 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Pyrazole-3-amine Scaffold

A retrosynthetic analysis of 1-cyclopentyl-4-methyl-1H-pyrazol-3-amine reveals several possible disconnections. The most common and direct approach involves the disconnection of the pyrazole (B372694) ring itself, which is typically formed via a condensation reaction. This leads to two key synthons: a hydrazine derivative and a three-carbon building block.

The primary disconnection is across the N1-C5 and N2-C3 bonds of the pyrazole ring. This retrosynthetic step points to cyclopentylhydrazine as the source of the N1-N2 fragment and a three-carbon component that can provide the C3, C4, and C5 atoms with the required functionalities. For the target molecule, this three-carbon unit must incorporate a methyl group at the central carbon (destined to become C4) and functionalities at the termini that will ultimately yield the C3-amine and the C5-hydrogen.

A highly effective three-carbon synthon for the synthesis of 3-aminopyrazoles is a β-ketonitrile. Specifically, for this compound, the logical precursor is 2-methyl-3-oxobutanenitrile (also known as 3-cyano-2-butanone). The reaction between cyclopentylhydrazine and this β-ketonitrile is a well-established method for constructing the desired pyrazole ring system.

An alternative, though often less direct, retrosynthetic strategy would involve the formation of the C3-amino group after the pyrazole ring is already constructed. This would involve a disconnection of the C3-N bond, suggesting a precursor such as a 3-halo-1-cyclopentyl-4-methyl-1H-pyrazole which could then undergo amination. This latter approach is generally considered if the direct synthesis using a β-ketonitrile is not feasible or results in poor yields.

Established Synthetic Routes for this compound

The most established synthetic route to this compound is through the cyclocondensation of key intermediates. This multi-step process involves the synthesis of the precursors followed by the formation of the pyrazole ring.

The successful synthesis of the target molecule is contingent on the availability and purity of its key intermediates: cyclopentylhydrazine and 2-methyl-3-oxobutanenitrile.

Cyclopentylhydrazine: This intermediate can be prepared through several methods. A common laboratory-scale synthesis involves the alkylation of hydrazine with a suitable cyclopentyl halide, such as cyclopentyl bromide. Alternatively, reductive amination of cyclopentanone with hydrazine can be employed. For larger scale preparations, cyclopentylhydrazine is often prepared as its more stable hydrochloride salt. nih.gov

2-Methyl-3-oxobutanenitrile: This β-ketonitrile is a crucial building block. A prevalent method for its synthesis is the Claisen condensation of ethyl acetate with propionitrile, using a strong base such as sodium ethoxide. smolecule.com This reaction efficiently forms the carbon-carbon bond between the α-carbon of the nitrile and the carbonyl carbon of the ester. Another reported method involves the reaction of n-butyl acetate and propionitrile at elevated temperatures with sodium methoxide as a catalyst. smolecule.com

| Intermediate | Precursors | Reagents and Conditions |

| Cyclopentylhydrazine | Cyclopentyl bromide, Hydrazine | Base, Solvent |

| 2-Methyl-3-oxobutanenitrile | Ethyl acetate, Propionitrile | Sodium ethoxide, Ethanol |

The core of the synthesis is the cyclocondensation reaction between cyclopentylhydrazine and 2-methyl-3-oxobutanenitrile. This reaction is a variation of the Knorr pyrazole synthesis and is highly effective for producing 3-aminopyrazoles.

The reaction is typically carried out in a protic solvent, such as ethanol or acetic acid, and may be heated to drive the reaction to completion. The initial step is the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

The mechanism of the cyclocondensation begins with the nucleophilic attack of the more nucleophilic nitrogen of cyclopentylhydrazine on the ketone carbonyl of 2-methyl-3-oxobutanenitrile. This is followed by dehydration to form a hydrazone intermediate.

The next crucial step is the intramolecular cyclization. The amino group of the hydrazone attacks the nitrile carbon. This step is often the rate-determining step and can be facilitated by acid or base catalysis. The resulting cyclic intermediate then undergoes tautomerization to form the more stable aromatic 3-aminopyrazole (B16455). The regioselectivity of the initial attack and subsequent cyclization is key to obtaining the desired 1-cyclopentyl isomer.

While the cyclocondensation can often proceed without a catalyst, particularly when heated in a suitable solvent, the use of an acid catalyst such as acetic acid or a Lewis acid can accelerate the reaction. The choice of solvent can also influence the reaction rate and yield. Protic solvents are generally preferred as they can facilitate the proton transfer steps involved in the mechanism.

Optimization of the reaction conditions would involve screening different solvents, temperatures, and catalysts to maximize the yield and purity of the final product. For instance, running the reaction under reflux in ethanol with a catalytic amount of acetic acid is a common starting point.

| Reactants | Catalyst | Solvent | Temperature | Product |

| Cyclopentylhydrazine, 2-Methyl-3-oxobutanenitrile | Acetic Acid (catalytic) | Ethanol | Reflux | This compound |

An alternative approach to the synthesis of this compound is to introduce the amino group at the C3-position after the pyrazole ring has been formed. This is a viable strategy if the direct cyclocondensation route is problematic.

This would typically involve the synthesis of a 1-cyclopentyl-4-methyl-1H-pyrazole with a suitable leaving group at the C3-position, such as a halogen (e.g., bromine or chlorine). This halo-pyrazole can then be subjected to an amination reaction. Common amination methods include the Buchwald-Hartwig amination, which uses a palladium catalyst, a suitable ligand, and a base to couple the halo-pyrazole with an amine source, such as ammonia or a protected amine equivalent. Another approach is nucleophilic aromatic substitution, although this often requires harsh reaction conditions.

This multi-step approach involves:

Synthesis of 1-cyclopentyl-4-methyl-1H-pyrazole-3-one (or a related precursor).

Conversion of the 3-oxo group to a 3-halo group using a halogenating agent (e.g., POCl₃ or PBr₃).

Amination of the resulting 3-halo-1-cyclopentyl-4-methyl-1H-pyrazole.

While this method is longer, it can be advantageous if the required starting materials are more readily available or if issues with regioselectivity arise in the direct condensation approach.

Cyclocondensation Reactions Employed in Pyrazole Ring Formation

Novel Synthetic Methodologies and Green Chemistry Approaches

In recent years, the principles of green chemistry have guided the development of more sustainable and efficient methods for the synthesis of pyrazole derivatives. nih.govbenthamdirect.com These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Key advancements include the use of microwave irradiation, metal-catalyzed coupling reactions, and flow chemistry systems.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. dergipark.org.trresearchgate.net This technique has been successfully applied to the synthesis of various pyrazole derivatives. For instance, a microwave-mediated process for preparing 1-aryl-1H-pyrazole-5-amines in water has been developed, offering an efficient and environmentally friendly route. nih.gov The reaction of 3-aminocrotononitrile or an α-cyanoketone with an aryl hydrazine in 1 M HCl under microwave irradiation at 150 °C for 10-15 minutes results in yields of 70-90%. nih.gov

Another example involves the synthesis of 1-carboamidopyrazolo[3,4-b]quinolines, where microwave irradiation significantly reduces the reaction time from hours to a few minutes compared to conventional refluxing in ethanol. dergipark.org.tr Similarly, novel pyrazole derivatives have been synthesized via a one-pot microwave irradiation of substituted benzaldehyde, ethyl 3-oxobutanoate, and phenylhydrazine in water at room temperature. dergipark.org.tr

While a specific microwave-assisted synthesis for this compound is not detailed in the reviewed literature, the general applicability of this method to analogous structures suggests its potential as a rapid and efficient synthetic route. The key precursors would likely be a cyclopentylhydrazine derivative and a suitable three-carbon synthon with a methyl group at the prospective C4 position and a nitrile or related group for the formation of the 3-amino functionality.

Table 1: Examples of Microwave-Assisted Synthesis of Pyrazole Derivatives

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| 3-Aminocrotononitrile and Aryl hydrazine | 1-Aryl-1H-pyrazole-5-amines | 1 M HCl, Water, 150 °C, 10-15 min | 70-90 | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde and 2,4-Dinitrophenylhydrazine | 1-Carboamidopyrazolo[3,4-b]quinolines | Water, 1000W, 2-5 min | Not specified | dergipark.org.tr |

| Substituted benzaldehyde, Ethyl 3-oxobutanoate, and Phenylhydrazine | Novel pyrazole derivatives | Water, Room Temperature, 20 min | Not specified | dergipark.org.tr |

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including pyrazoles. nih.govrsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the pyrazole ring. dntb.gov.ua Direct C-H functionalization has become an increasingly popular alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govrsc.org

Palladium catalysts are commonly employed for C-C bond formation, such as arylation, alkenylation, and alkylation of the pyrazole core. bohrium.com For instance, the regioselective arylation of pyrazoles at the C5 position can be achieved using a palladium acetate catalyst in the presence of a suitable base. academie-sciences.fr The introduction of a blocking group at the C4 position, such as an ester, can effectively direct the arylation to the C5 position. academie-sciences.fr

While specific metal-catalyzed functionalizations of this compound are not extensively documented, the general principles of pyrazole reactivity suggest that such transformations are feasible. The presence of the amino group at the C3 position and the methyl group at the C4 position would influence the electronic properties and steric accessibility of the remaining C5 position for C-H functionalization.

Table 2: Overview of Metal-Catalyzed Pyrazole Functionalization

| Reaction Type | Catalyst/Metal | Position(s) Functionalized | Coupling Partner | Reference |

| C-H Arylation | Pd(OAc)₂ | C5 | Aryl bromides | academie-sciences.fr |

| C-H Alkenylation | Ni, Rh, Pd | C5 | Alkenes/Alkynes | bohrium.com |

| C-H Alkylation | Palladium | C5 | Alkyl halides | rsc.org |

| C-H/C-H Coupling | Transition metals | C3, C4 | Various | bohrium.com |

Flow chemistry has emerged as a safe, scalable, and efficient alternative to traditional batch synthesis, particularly for reactions that are exothermic or involve hazardous intermediates. scilit.commdpi.com The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to improved yields and selectivity. galchimia.com

The synthesis of pyrazoles has been successfully adapted to flow chemistry setups. For example, a two-step continuous-flow process for the synthesis of substituted pyrazoles from acetophenones and dimethylformamide dimethyl acetal (DMADMF) to form an intermediate enaminone, followed by condensation with hydrazine, has been reported. galchimia.com This method allows for the rapid production of a library of pyrazoles with good yields. galchimia.com Another approach involves the copper-catalyzed synthesis of 1,4-disubstituted pyrazoles from sydnones and terminal alkynes in a continuous flow system using a packed-bed reactor. rsc.org

The application of flow chemistry to the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control. A potential flow synthesis could involve the reaction of cyclopentylhydrazine with a suitable precursor in a heated microreactor.

Derivatization and Structural Modification of the this compound Core

The functionalization of the this compound core is crucial for exploring its structure-activity relationships and developing new derivatives with tailored properties. The pyrazole ring offers several sites for modification, including the two nitrogen atoms and the carbon atoms of the heterocyclic ring. nih.gov

In N-unsubstituted pyrazoles, the two nitrogen atoms exhibit different reactivity. The pyrrole-like nitrogen (N1) is acidic, while the pyridine-like nitrogen (N2) is basic. nih.gov Alkylation of N-unsubstituted pyrazoles can lead to a mixture of N1 and N2 isomers, and achieving regioselectivity can be challenging. acs.org However, in the case of this compound, the N1 position is already substituted with a cyclopentyl group, leaving the N2 nitrogen as the primary site for further functionalization.

Reactions at the N2 position would involve its basic, pyridine-like character. For instance, it could be protonated, alkylated, or coordinated to a metal center. The electronic nature of the substituents on the pyrazole ring will influence the nucleophilicity of the N2 atom.

The pyrazole ring is generally considered electron-rich, making it susceptible to electrophilic substitution, preferentially at the C4 position. chim.it However, in this compound, the C4 position is already occupied by a methyl group. Therefore, substitution reactions would primarily target the C5 position.

Common electrophilic substitution reactions that could be envisioned at the C5 position include halogenation, nitration, and Friedel-Crafts type reactions, although the specific conditions would need to be optimized to control regioselectivity and avoid side reactions. As mentioned previously, direct C-H activation at the C5 position using transition metal catalysts provides a modern and efficient route for introducing aryl, alkyl, and other functional groups. rsc.orgbohrium.com

Chemical Modifications of the Cyclopentyl Moiety

Direct and selective functionalization of the N-cyclopentyl ring in this compound presents a synthetic challenge due to the chemical inertness of cycloalkane C-H bonds. The literature on direct modifications of such substituents on a pyrazole core is not extensive. However, established methods for cycloalkane functionalization could plausibly be applied, though they may face challenges with selectivity and potential side reactions involving the pyrazolo-amine scaffold.

Potential transformations could include radical halogenation. For instance, the use of N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) could introduce a bromine atom onto the cyclopentyl ring. This reaction typically proceeds via a radical chain mechanism and may result in a mixture of mono- and poly-halogenated products at various positions on the cyclopentyl ring. Subsequent nucleophilic substitution of the resulting bromo-derivative could then be used to introduce a variety of other functional groups.

Oxidative transformations of the cyclopentyl group are another possibility, although they generally require harsh conditions that might compromise the pyrazole ring. Strong oxidizing agents could potentially lead to the formation of cyclopentanone or hydroxylated derivatives, but controlling the extent of oxidation and preventing degradation of the heterocyclic core would be a significant hurdle. Electrochemical oxidation methods have been explored for the functionalization of pyrazoles, though these typically target the pyrazole ring itself or more activated side chains. mdpi.comresearchgate.net

Given the lack of specific documented research for this compound, the development of selective C-H activation and functionalization methods compatible with the pyrazole-amine system remains an area for future investigation.

Amide and Urea Formation from the Amino Group

The 3-amino group of this compound serves as a versatile nucleophilic handle for the synthesis of a wide array of derivatives, most notably amides and ureas. These functional groups are prevalent in pharmacologically active molecules.

Amide Formation

The synthesis of amides from this compound is readily achieved through acylation reactions with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides. fishersci.itresearchgate.net The reaction, often carried out in an aprotic solvent in the presence of a non-nucleophilic base like pyridine or triethylamine, proceeds via nucleophilic acyl substitution. The base serves to neutralize the hydrogen chloride byproduct generated when using acyl chlorides. fishersci.it This method is highly efficient for preparing a diverse library of N-(1-cyclopentyl-4-methyl-1H-pyrazol-3-yl)amides.

Table 1: Examples of Amide Formation Reactions

| Reactant | Reagent/Conditions | Product |

|---|---|---|

| This compound | Acetyl chloride, Pyridine, Dichloromethane, 0 °C to RT | N-(1-Cyclopentyl-4-methyl-1H-pyrazol-3-yl)acetamide |

| This compound | Benzoyl chloride, Triethylamine, Tetrahydrofuran, 0 °C to RT | N-(1-Cyclopentyl-4-methyl-1H-pyrazol-3-yl)benzamide |

| This compound | Acetic anhydride, Pyridine, 80 °C | N-(1-Cyclopentyl-4-methyl-1H-pyrazol-3-yl)acetamide |

Urea Formation

The formation of urea derivatives involves the reaction of the primary amino group with an isocyanate. commonorganicchemistry.com This reaction is typically a straightforward and high-yielding addition process that does not require a catalyst or base and can be performed in various aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM). commonorganicchemistry.com The reaction of this compound with a suitable isocyanate (R-N=C=O) provides the corresponding 1-(1-cyclopentyl-4-methyl-1H-pyrazol-3-yl)-3-substituted urea. This method allows for the introduction of a wide range of alkyl and aryl substituents. The synthesis of pyrazolyl-ureas is a common strategy in medicinal chemistry for developing kinase inhibitors and other therapeutic agents. nih.govnih.gov

Table 2: Examples of Urea Formation Reactions

| Reactant | Reagent/Conditions | Product |

|---|---|---|

| This compound | Phenyl isocyanate, Tetrahydrofuran, RT | 1-(1-Cyclopentyl-4-methyl-1H-pyrazol-3-yl)-3-phenylurea |

| This compound | Methyl isocyanate, Dichloromethane, RT | 1-(1-Cyclopentyl-4-methyl-1H-pyrazol-3-yl)-3-methylurea |

| This compound | Adamantyl isocyanate, Triethylamine, DMF, 0 °C to RT | 1-Adamantyl-3-(1-cyclopentyl-4-methyl-1H-pyrazol-3-yl)urea |

Advanced Spectroscopic and Structural Characterization of 1 Cyclopentyl 4 Methyl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and the connectivity between them.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For 1-cyclopentyl-4-methyl-1H-pyrazol-3-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring, the methyl group, the cyclopentyl group, and the amine group.

The chemical shifts (δ) are influenced by the electronic environment of the protons. The protons of the cyclopentyl group attached to the nitrogen atom of the pyrazole ring would appear as multiplets in the aliphatic region. The methyl group protons attached to the pyrazole ring would likely appear as a singlet. The single proton on the pyrazole ring would be observed in the aromatic region, and the amine protons would typically present as a broad singlet.

Table 1: Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH₂ | 4.50 | br s | 2H |

| Pyrazole-H | 7.20 | s | 1H |

| Cyclopentyl-CH | 4.20 | m | 1H |

| Cyclopentyl-CH₂ | 1.90-2.10 | m | 4H |

| Cyclopentyl-CH₂ | 1.60-1.80 | m | 4H |

| CH₃ | 2.15 | s | 3H |

br s = broad singlet, s = singlet, m = multiplet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms (e.g., C, CH, CH₂, CH₃). In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the nine carbon atoms in the molecule, reflecting their unique chemical environments.

The carbons of the pyrazole ring would appear at lower field (higher ppm values) due to their aromaticity and proximity to nitrogen atoms. The carbons of the cyclopentyl group and the methyl group would be found at higher field (lower ppm values).

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Pyrazole-C3 (C-NH₂) | 150.0 |

| Pyrazole-C5 | 135.0 |

| Pyrazole-C4 (C-CH₃) | 110.0 |

| Cyclopentyl-C1 (CH) | 60.0 |

| Cyclopentyl-C2/C5 (CH₂) | 32.0 |

| Cyclopentyl-C3/C4 (CH₂) | 24.0 |

| CH₃ | 12.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are invaluable for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For instance, the CH proton of the cyclopentyl group would show correlations to the adjacent CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would reveal one-bond correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. For example, the methyl protons would show a correlation to the C4 of the pyrazole ring, and the cyclopentyl CH proton would show correlations to the C5 of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This can be useful for confirming the stereochemistry and conformation of the molecule. For example, NOESY could show correlations between the cyclopentyl protons and the protons on the pyrazole ring, confirming their relative orientation.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and molecular formula of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₉H₁₅N₃), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 166.1339 | 166.1341 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) and the analysis of the resulting fragment ions. This provides valuable information about the structure of the molecule. The fragmentation of this compound would likely involve characteristic losses of neutral fragments from the cyclopentyl and pyrazole moieties.

Key fragmentation pathways could include the loss of the cyclopentyl group, cleavage of the pyrazole ring, and loss of the amine group. Analyzing these fragmentation patterns would help to confirm the connectivity of the different structural components of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its amine, pyrazole, cyclopentyl, and methyl moieties.

The primary amine (-NH2) group is anticipated to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. A broad absorption band associated with N-H bending vibrations is also expected around 1600 cm⁻¹. The C-N stretching vibration of the amine group would likely appear in the 1250-1020 cm⁻¹ range.

The pyrazole ring itself will contribute to a series of characteristic bands. C=N stretching vibrations within the heterocyclic ring are expected to be observed in the 1600-1480 cm⁻¹ region. C-H stretching vibrations of the pyrazole ring are typically found around 3100-3000 cm⁻¹.

The cyclopentyl and methyl groups will also produce distinct signals. The C-H stretching vibrations of the aliphatic cyclopentyl and methyl groups are expected in the 2960-2850 cm⁻¹ range. C-H bending vibrations for these groups would appear in the 1470-1350 cm⁻¹ region.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| Primary Amine (-NH₂) | N-H Bend | ~1600 |

| Primary Amine (-NH₂) | C-N Stretch | 1250 - 1020 |

| Pyrazole Ring | C=N Stretch | 1600 - 1480 |

| Pyrazole Ring | C-H Stretch | 3100 - 3000 |

| Cyclopentyl/Methyl | C-H Stretch | 2960 - 2850 |

X-ray Crystallography for Solid-State Molecular Structure Determination

To perform X-ray crystallography, a high-quality single crystal of the compound is required. Growing such a crystal can be a meticulous process. Common methods for growing crystals of organic compounds like this compound include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is exceeded and crystals begin to form. The choice of solvent is critical and often requires screening of various options.

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel that contains a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and leading to the formation of crystals.

Optimization of these methods would involve varying parameters such as the solvent system, concentration, temperature, and the rate of evaporation or cooling to obtain crystals of sufficient size and quality for diffraction experiments.

The crystal structure of this compound would be significantly influenced by intermolecular interactions. The primary amine group is capable of acting as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. Therefore, it is highly probable that the crystal packing would be dominated by N-H···N hydrogen bonds, potentially forming dimers, chains, or more complex three-dimensional networks. researchgate.netresearchgate.net

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bonding | N-H (amine) | N (pyrazole) |

| van der Waals | Cyclopentyl group | Cyclopentyl group |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are considered)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying chiral molecules. While this compound itself is not chiral, the introduction of a chiral center, for instance, by using an optically active cyclopentyl derivative or by substitution at another position with a chiral group, would make it amenable to these techniques.

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of the molecule, and the sign and intensity of the Cotton effects can be related to its absolute configuration.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is characteristic of the chiral molecule and can also be used to determine its absolute configuration.

For a hypothetical chiral derivative of this compound, these techniques would be essential for:

Determining Enantiomeric Purity: The magnitude of the CD or ORD signal is directly proportional to the enantiomeric excess of the sample.

Assigning Absolute Configuration: By comparing the experimentally measured CD or ORD spectra with those predicted from quantum chemical calculations, the absolute configuration of the chiral center(s) can be determined.

The study of chiral pyrazole derivatives is an active area of research, and chiroptical spectroscopy plays a key role in understanding their three-dimensional structure and stereochemical properties. researchgate.netnih.gov

Computational Chemistry and in Silico Approaches for 1 Cyclopentyl 4 Methyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons in molecules. These calculations provide fundamental information about a molecule's geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. tandfonline.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can predict a variety of properties, including molecular geometries, vibrational frequencies, and reaction energies. For 1-cyclopentyl-4-methyl-1H-pyrazol-3-amine, DFT can be used to determine the optimized molecular structure and to predict sites of reactivity. For instance, by calculating the distribution of electron density, one can identify electron-rich and electron-poor regions of the molecule, which are indicative of nucleophilic and electrophilic centers, respectively.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and photochemical properties. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, a theoretical calculation of the HOMO-LUMO gap can provide valuable information about its potential reactivity in chemical reactions.

| Property | Energy (eV) - Hypothetical Data |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for understanding and predicting chemical reactivity, particularly in relation to electrophilic and nucleophilic attacks. nih.govresearchgate.net The ESP map displays regions of negative potential (typically colored in shades of red), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack. For this compound, an ESP analysis would likely reveal a negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the amine group, indicating these are likely sites for interaction with electrophiles.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular mechanics and molecular dynamics simulations are used to study the conformational properties and dynamic behavior of molecules.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like this compound, which contains a cyclopentyl ring, multiple low-energy conformations may exist. Molecular mechanics methods, which use classical physics to model the potential energy of a molecule, are well-suited for exploring the conformational landscape. Energy minimization calculations are performed to find the most stable conformer, which corresponds to the global minimum on the potential energy surface. Understanding the preferred conformation is crucial as it can influence the molecule's biological activity and physical properties.

Molecular Docking and Ligand-Protein Interaction Predictions (Hypothetical Target Binding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for predicting the binding mode and affinity of a ligand, such as this compound, to a hypothetical protein target.

Virtual screening is a cost-effective and efficient alternative to high-throughput screening for identifying potential drug candidates. chemmethod.com In the context of this compound, a virtual screening campaign could be initiated by searching large compound databases like ChEMBL and PubChem for molecules with similar structural features. ontosight.aiontosight.ai The pyrazole scaffold is a key search query, as it is known to interact with a variety of protein targets, including protein kinases. nih.govnih.gov

A hypothetical virtual screening workflow could involve:

Library Preparation: Assembling a database of commercially available or synthetically feasible pyrazole derivatives.

Target Selection: Choosing a protein target of therapeutic interest, for instance, a specific protein kinase implicated in cancer.

Docking and Scoring: Utilizing docking software like AutoDock to predict the binding poses and affinities of the library compounds against the selected target. nih.govijpbs.com

The results of such a screen would identify a subset of compounds with favorable predicted binding energies, warranting further investigation.

Following virtual screening, a more detailed molecular docking analysis of this compound with a hypothetical protein target, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), can be performed. nih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the interaction strength. nih.gov

A hypothetical docking simulation of this compound into the ATP-binding site of VEGFR-2 might reveal key interactions. The pyrazole core's nitrogen atoms can act as hydrogen bond acceptors or donors, a common feature in ligand-protein interactions. nih.gov The cyclopentyl and methyl groups would likely engage in hydrophobic interactions within the binding pocket.

Table 1: Hypothetical Docking Results for this compound and Analogs against VEGFR-2

| Compound | Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound |  | -8.5 | Cys919, Asp1046, Glu885 |

| Analog 1 (Cyclobutyl substituent) |  | -8.2 | Cys919, Asp1046 |

| Analog 2 (Phenyl substituent) |  | -9.1 | Cys919, Asp1046, Phe918 |

This is a hypothetical table for illustrative purposes.

Hotspot analysis of the binding site would identify key amino acid residues that contribute significantly to the binding energy. Understanding these hotspots is crucial for designing more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

To build a QSAR model, a set of molecular descriptors for a library of pyrazole-based compounds, including this compound, needs to be calculated. These descriptors quantify various aspects of a molecule's structure and properties. nih.gov

Commonly used descriptors include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges.

Hydrophobic descriptors: LogP (partition coefficient).

Table 2: Hypothetical Molecular Descriptors for a Small Pyrazole Library

| Compound ID | Molecular Weight | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors |

| CMPD-001 | 165.25 | 2.1 | 1 | 2 |

| CMPD-002 | 151.22 | 1.8 | 1 | 2 |

| CMPD-003 | 213.27 | 3.5 | 1 | 2 |

This is a hypothetical table for illustrative purposes.

Once the descriptors are calculated and the biological activity (e.g., IC50 values from an in vitro assay) for a training set of pyrazole compounds is known, a QSAR model can be developed using statistical methods like multiple linear regression or machine learning algorithms. This model can then be used to predict the biological activity of new, untested compounds like this compound. mdpi.com A robust QSAR model can significantly accelerate the identification of lead compounds with desired biological activities. researchgate.net

De Novo Design Strategies Utilizing Pyrazole Scaffolds

De novo design is a computational approach that aims to generate novel molecular structures with desired properties from scratch. The pyrazole scaffold serves as an excellent starting point for de novo design due to its proven track record in medicinal chemistry and its synthetic accessibility. nih.govresearchgate.net

Computational tools can be used to "grow" new molecules within the binding site of a target protein, starting with a pyrazole core. By adding different functional groups and side chains, novel compounds that are predicted to have high binding affinity and favorable drug-like properties can be designed. This approach allows for the exploration of a much larger chemical space than what is available in existing compound databases. The design of novel pyrazole-based scaffolds is a key strategy in the development of targeted therapies, particularly in the field of oncology. rsc.org

Preclinical In Vitro Biological Investigations of this compound: A Review of Available Data

Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is a notable absence of specific preclinical in vitro biological investigation data for the chemical compound this compound. While the pyrazole scaffold is a common feature in many biologically active molecules, and numerous studies have been conducted on various pyrazole derivatives, research detailing the specific enzyme inhibition, receptor binding, and cell-based phenotypic responses of this compound is not presently available in the public domain.

The pyrazole nucleus is a well-established pharmacophore, and compounds containing this moiety have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. nih.govnih.govnih.govnih.govglobalresearchonline.net The biological activity of pyrazole derivatives is often highly dependent on the nature and position of substituents on the pyrazole ring. nih.govontosight.ai

A study on apelin receptor agonists explored a series of compounds with alkyl and cycloalkyl substitutions at the N1 position of the pyrazole core, including cyclopentyl moieties. duke.edu This research highlighted that such substitutions could enhance potency and influence signaling pathways. duke.edu However, the specific compound of interest, this compound, was not among the analogs synthesized or tested in that study.

Similarly, investigations into kinase inhibitors have frequently utilized the 3-aminopyrazole (B16455) core as a starting point for drug discovery. nih.gov These studies have demonstrated that modifications at various positions of the pyrazole ring are critical for determining the potency and selectivity of kinase inhibition. nih.govnih.gov Despite the relevance of the core structure, specific data for the 1-cyclopentyl-4-methyl substituted derivative remains elusive.

In the broader context of medicinal chemistry, various aminopyrazole derivatives have been synthesized and evaluated for a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. nih.govresearchgate.net These studies underscore the therapeutic potential of this class of compounds.

Preclinical in Vitro Biological Investigations and Target Identification

Mechanistic Studies at the Molecular Level

Gene Expression Profiling (Transcriptomics) and Proteomics Approaches

To understand the mechanism of action of 1-cyclopentyl-4-methyl-1H-pyrazol-3-amine, researchers can employ gene expression profiling and proteomic analyses. These techniques provide a broad view of the cellular changes induced by the compound, offering clues about its biological targets and affected pathways.

Transcriptomics: By analyzing the messenger RNA (mRNA) in cells treated with the compound, transcriptomics can reveal which genes are upregulated or downregulated. For instance, studies on other pyrazole (B372694) derivatives have shown they can modulate the expression of genes involved in inflammation and oxidative stress, such as those related to reactive oxygen species (ROS). researchgate.net This approach can help build a comprehensive picture of the compound's influence on cellular signaling and metabolic pathways.

Proteomics: Proteomics focuses on the large-scale study of proteins. Following treatment with this compound, changes in protein levels or their post-translational modifications (like phosphorylation) can be quantified. For example, a study on a thieno[2,3-c]pyrazole derivative revealed it altered the phosphorylation status of several kinases crucial for cell signaling, including p38, CREB, Akt, and STAT3. mdpi.com Such analyses can directly point towards the signaling cascades impacted by the compound, helping to identify its molecular targets. Activity-based protein profiling (ABPP) is another powerful proteomic technique that can be used to identify enzyme targets of small molecules directly in complex biological systems. nih.gov

These unbiased, system-wide approaches are critical in the early stages of preclinical investigation to formulate hypotheses about the compound's mechanism of action, which can then be validated through more targeted experiments.

High-Throughput Screening (HTS) of Pyrazole Libraries

High-Throughput Screening (HTS) is a foundational technology in drug discovery that allows for the rapid testing of thousands to millions of compounds to identify those with a desired biological activity. pharmtech.comresearchgate.net Pyrazole-containing libraries are frequently screened due to the scaffold's prevalence in many approved drugs and its versatile nature, which allows for diverse chemical modifications. nih.goveurekaselect.comnih.gov The screening of a library containing compounds like this compound is a key step in discovering new therapeutic leads. For example, one screening campaign against Mycobacterium tuberculosis evaluated a library of approximately 26,000 compounds based on kinase inhibitor scaffolds. nih.gov Another virtual screening effort analyzed over 12,000 pyrazole compounds to find potential inhibitors for Cyclin-Dependent Kinase 8 (CDK8). chemmethod.com

Before screening a pyrazole library, a robust and reliable assay that is compatible with HTS automation and miniaturization must be developed. pharmtech.com The design of the assay depends on the biological question being addressed.

Target-Based Assays: If a specific molecular target (e.g., an enzyme or receptor) is known, the assay is designed to measure the compound's effect on that target. Common formats include fluorescence-based, luminescence-based, and absorbance-based assays. pharmtech.com For instance, HTS assays have been developed to measure the ATPase activity of the chaperone protein Hsp90, a known target for some pyrazole derivatives. nih.gov Fluorescence Polarization (FP) is another technique used in HTS to measure the binding of small molecules to a target. researchgate.net

The table below illustrates different types of assays that could be developed for screening pyrazole libraries.

| Assay Type | Principle | Example Application for Pyrazole Scaffolds |

| Biochemical (Target-Based) | Measures direct interaction with a purified biological target, such as an enzyme or receptor. | An assay measuring the inhibition of a specific protein kinase (e.g., CDK, VEGFR) by monitoring ATP consumption or substrate phosphorylation. nih.govnih.gov |

| Cell-Based (Phenotypic) | Measures a response in living cells, such as changes in viability, morphology, or signaling pathways. | A cytotoxicity assay to identify compounds that selectively kill cancer cells over non-cancerous cells. nih.govirjmets.commdpi.com |

| Reporter Gene Assay | Measures the activity of a specific signaling pathway by linking it to the expression of a reporter gene (e.g., luciferase). | An assay to screen for modulators of a transcription factor pathway that is dysregulated in a disease. |

| Fluorescence Polarization (FP) | Measures the binding of a small fluorescent molecule to a larger target protein. | An HTS campaign to identify compounds that disrupt a protein-protein interaction by competing with a fluorescently labeled peptide. researchgate.net |

The initial output of an HTS campaign is a list of "primary hits." A rigorous validation process is essential to eliminate false positives and prioritize the most promising compounds for further study. nih.govdrugtargetreview.com This multi-step "hit triaging" cascade is critical for the success of any screening campaign. nih.gov

Hit Confirmation: Primary hits are re-tested, often in triplicate and at multiple concentrations, using the same primary assay to confirm their activity and generate dose-response curves to determine potency (e.g., IC₅₀ values). nih.govdrugtargetreview.combellbrooklabs.com

Elimination of False Positives: Many primary hits are artifacts that interfere with the assay technology rather than interacting with the biological target. drugtargetreview.com Counter-screens are employed to identify and remove compounds that are autofluorescent, quench the assay signal, or inhibit a reporter enzyme. nih.govdrugtargetreview.com Computational filters are also used to flag and remove Pan-Assay Interference Compounds (PAINS), which are known to be frequent hitters in many HTS assays. drugtargetreview.comdrugtargetreview.com

Orthogonal Assays: Confirmed hits are then tested in an orthogonal assay, which measures the same biological endpoint but uses a different technology or principle. nih.govdrugtargetreview.com This helps to ensure that the observed activity is genuine and not an artifact of the primary assay format. drugtargetreview.com

Biophysical Validation: To confirm direct binding between the compound and its putative target, various biophysical techniques can be used. These methods provide strong evidence of target engagement. bellbrooklabs.com Common techniques include Surface Plasmon Resonance (SPR), Thermal Shift Assays (TSA), and Nuclear Magnetic Resonance (NMR). researchgate.netnih.gov

Chemical Tractability: The chemical structures of the validated hits are analyzed to ensure they represent a good starting point for medicinal chemistry optimization. Singletons (compounds without active analogs) may be deprioritized in favor of clusters of structurally related active compounds, which can provide early structure-activity relationship (SAR) data. drugtargetreview.com

Advanced Analytical and Characterization Techniques in Academic Research

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are fundamental in the analysis of 1-cyclopentyl-4-methyl-1H-pyrazol-3-amine, allowing for the separation and quantification of the compound from reaction mixtures and the resolution of its isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. The method separates compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure. In a typical academic research setting, a reversed-phase HPLC method would be developed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution.

A hypothetical HPLC method for the purity analysis of this compound is detailed in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 minutes |

This method would be capable of separating the target compound from starting materials, by-products, and degradation products, allowing for accurate purity assessment.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The use of a capillary column, such as one coated with a dimethylpolysiloxane stationary phase, is common. japsonline.com

A typical GC method for analyzing this compound might involve the following parameters:

| Parameter | Condition |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This method would be suitable for determining the purity of the compound and for quantifying it in various sample matrices.

Chiral Chromatography for Enantiomer Separation

While this compound itself is not chiral, derivatives or related pyrazole (B372694) compounds may possess stereocenters, necessitating chiral chromatography for the separation of enantiomers. nih.gov Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose. nih.gov The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

For a chiral pyrazole derivative, a typical chiral HPLC method could be:

| Parameter | Condition |

| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

This technique is essential in stereoselective synthesis and for studying the biological activity of individual enantiomers.

Hyphenated Techniques for Reaction Monitoring and Product Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of this compound.

LC-MS and GC-MS for Reaction Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for monitoring the progress of reactions that synthesize this compound and for characterizing the resulting products. These techniques provide information on both the retention time of a compound and its mass-to-charge ratio (m/z), enabling confident identification.

In LC-MS analysis, the effluent from the HPLC column is directed into the ion source of a mass spectrometer. nih.gov For a compound like this compound, electrospray ionization (ESI) in positive ion mode is typically used, which would protonate the basic amine group to generate a pseudomolecular ion [M+H]+.

Predicted LC-MS adducts for an isomer of the target compound, 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine, are shown below, which would be similar for this compound. uni.lu

| Adduct | Predicted m/z |

| [M+H]+ | 166.13388 |

| [M+Na]+ | 188.11582 |

| [M+K]+ | 204.08976 |

| [M+NH4]+ | 183.16042 |

Similarly, GC-MS analysis involves coupling a gas chromatograph to a mass spectrometer. researchgate.net Electron ionization (EI) is a common ionization technique in GC-MS, which generates a characteristic fragmentation pattern that serves as a molecular fingerprint, aiding in structural confirmation.

LC-NMR for On-line Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a sophisticated technique that couples the separation power of HPLC with the structural elucidation capabilities of NMR spectroscopy. semanticscholar.orgmdpi.com This allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. semanticscholar.org LC-NMR is particularly useful for the unambiguous identification of isomers and for the structural characterization of unknown impurities or metabolites.

The process can be performed in on-flow, stopped-flow, or loop-storage modes. semanticscholar.orgmdpi.com In the stopped-flow mode, the flow from the HPLC is halted when a peak of interest reaches the NMR flow cell, allowing for the acquisition of more sensitive, two-dimensional NMR spectra, such as COSY and HSQC, providing detailed structural information. mdpi.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental insight into the elemental composition of a newly synthesized compound. This analytical method is crucial for the validation of a compound's empirical formula, which represents the simplest whole-number ratio of atoms of each element present. By precisely measuring the weight percentages of constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N) for organic molecules—researchers can compare experimental findings with theoretically calculated values derived from the proposed molecular formula. This comparison serves as a critical checkpoint for verifying the purity and identity of a substance.

For the compound this compound, the proposed molecular formula is C₉H₁₅N₃. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ). The total molecular weight of the compound is 165.24 g/mol .

The theoretical percentages are determined as follows:

Carbon (C): (9 * 12.01 / 165.24) * 100% = 65.41%

Hydrogen (H): (15 * 1.008 / 165.24) * 100% = 9.15%

Nitrogen (N): (3 * 14.01 / 165.24) * 100% = 25.44%

In a research setting, a sample of pure this compound would be subjected to combustion analysis. This process involves burning a small, precisely weighed amount of the substance in an excess of oxygen. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂)—are collected and measured. The percentages of C, H, and N in the original sample are then determined from the quantities of these combustion products.

The experimentally determined values are then compared against the theoretical calculations. A close agreement, typically within a ±0.4% margin of error, is considered strong evidence for the proposed empirical and molecular formula, thereby confirming the successful synthesis of the target compound. While extensive searches of academic literature and chemical databases were performed, specific experimental elemental analysis data for this compound were not found in the reviewed sources. However, the theoretical values provide a critical benchmark for any future experimental validation.

The table below summarizes the calculated elemental composition for this compound, which would be used for comparison against experimental results.

Table 1. Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 65.41 |

| Hydrogen | H | 9.15 |

| Nitrogen | N | 25.44 |

This process of empirical formula validation through elemental analysis is a fundamental step in the characterization of novel chemical entities, ensuring the reliability of the data presented in scientific research.

Intellectual Property Landscape and Academic Contributions

Analysis of Patent Applications and Granted Patents Involving Pyrazole-3-amine Derivatives

The patent landscape for pyrazole-3-amine derivatives is broad, reflecting the scaffold's versatility in targeting a wide array of biological targets. An analysis of patents reveals a focus on several key therapeutic areas, with numerous pharmaceutical and agrochemical companies securing intellectual property rights.

The core structure of 3-aminopyrazole (B16455) is frequently claimed with extensive Markush structures, allowing for broad protection covering numerous substituents at various positions on the pyrazole (B372694) ring. A key patent in this area is US6218418B1, which claims 3(5)-amino-pyrazole derivatives for the treatment of cancer and other cell proliferative disorders. google.com The patent specifically identifies their activity as cyclin-dependent kinase (cdk) inhibitors. The scope of the claims includes compounds where the N1 position is substituted with a C3-C6 cycloalkyl group (such as cyclopentyl) and the C4 position is substituted with a C1-C6 alkyl group (such as methyl), directly encompassing the chemical space of 1-cyclopentyl-4-methyl-1H-pyrazol-3-amine. google.com

Beyond oncology, patenting activity for pyrazole-3-amine derivatives extends to other significant medical needs. For instance, patent application WO2012049161A1 discloses a series of 3-amino-pyrazole derivatives developed for their potential in treating tuberculosis. google.com This highlights the scaffold's utility in developing anti-infective agents. The broader pyrazole class, including derivatives that can be synthesized from pyrazole-amine precursors, is protected for a range of applications, from cardiovascular diseases, such as angiotensin II antagonists, to inflammatory conditions. googleapis.comgoogle.com The sheer volume of patents is significant; for instance, fused systems like 1H-pyrazolo[3,4-b]pyridines are found in over 2,400 patents, indicating a highly competitive and crowded IP space. url.edu

A summary of representative patents illustrates the diversity of assignees and therapeutic applications for this chemical class.

| Patent/Application No. | Assignee/Applicant | Therapeutic Area / Application | Scope of Claims |

|---|---|---|---|

| US6218418B1 | Pharmacia & Upjohn Company | Antitumor agents (cdk inhibitors), neurodegenerative diseases, viral infections | 3-amino-pyrazole derivatives with various substituents, including cycloalkyl groups at N1. google.com |

| WO2012049161A1 | AstraZeneca AB | Treatment of tuberculosis | 3-amino-pyrazole derivatives with specific substitutions targeting Mycobacterium tuberculosis. google.com |

| EP0411507A1 | Takeda Chemical Industries, Ltd. | Cardiovascular diseases (Angiotensin II antagonists) | Pyrazole derivatives with an amino group or a precursor to an amino group. googleapis.com |

| US5466823A | G.D. Searle & Co. | Anti-inflammatory agents | Substituted pyrazolyl benzenesulfonamides. google.com |

This intense patent activity underscores the perceived commercial value of the pyrazole-3-amine scaffold by major players in the pharmaceutical industry.

Academic Licensing and Commercialization Strategies for Novel Chemical Scaffolds

The journey of a novel chemical scaffold from an academic laboratory to a commercial product is typically facilitated by a university's technology transfer office (TTO). The primary strategy involves securing patent protection for the novel compounds and their applications, followed by licensing these patent rights to established pharmaceutical companies or newly formed spin-outs. epo.org

The licensing agreements between universities and industry partners are complex legal instruments that define the rights and responsibilities of each party. westlaw.comnih.gov Key terms typically include:

Grant of Rights: This can be an exclusive, co-exclusive, or non-exclusive license to the university's patent rights. Exclusive licenses are common in drug development to justify the significant investment required for clinical trials and commercialization. ke.org.uk

Financial Terms: These usually consist of an upfront license issue fee, annual maintenance fees, milestone payments tied to development progress (e.g., initiation of clinical trial phases, regulatory approval), and a royalty on net sales of the final product. sec.govsec.gov

Diligence Obligations: The licensee is required to use commercially reasonable efforts to develop and commercialize the technology. These obligations are often defined by specific development milestones and timelines to ensure the technology does not languish. westlaw.com

Reserved Rights: The university typically reserves the right to use the technology for its own non-commercial research and educational purposes. ke.org.uk

Case studies from various universities illustrate this process. For example, the University of Edinburgh's agreement with Nuvectis Pharma for a novel kinase inhibitor and Arizona State University's licensing of combretastatin (B1194345) technology to OXiGENE Europe AB demonstrate the framework of these collaborations. sec.govsec.gov While these examples are not for pyrazole-3-amines specifically, they represent the standard model for commercializing university-developed therapeutic compounds. The development of kinase inhibitors, in particular, is a frequent subject of academic-industry licensing, given their high therapeutic potential in oncology and other diseases. ttu.edunih.govnews-medical.net

Collaborative Research and Development Initiatives

Beyond traditional licensing, collaborative research and development (R&D) initiatives are becoming increasingly common. These partnerships can take many forms, from sponsored research agreements, where a company funds specific research in an academic lab, to large-scale consortia involving multiple academic and industry partners. addconsortium.org

These collaborations offer mutual benefits. Academic researchers gain access to industry resources, such as funding, compound libraries, and expertise in drug development and manufacturing. ifpma.org Industry partners gain access to cutting-edge basic research, novel biological targets, and innovative chemical matter from academic labs. nih.gov

Several models of collaborative R&D are prevalent:

Public-Private Partnerships: Initiatives like the Innovative Medicines Initiative (IMI) in Europe fund large-scale projects that bring together competitors from the pharmaceutical industry, academic institutions, and regulatory bodies to tackle major challenges in drug discovery. jnj.com

Research Consortia: Disease-focused consortia, such as Target ALS, actively fund and encourage collaborative projects between academic labs and biotech companies to accelerate the discovery of new therapeutic targets and candidate drugs. targetals.org

Pre-Competitive Collaborations: A notable example is the MELLODDY (Machine Learning Ledger Orchestration for Drug Discovery) project. This consortium brought together ten pharmaceutical companies and several academic and technology partners to train machine learning models on their collective proprietary chemical libraries without directly sharing sensitive data, aiming to improve predictive models for drug discovery. jnj.com

These initiatives create a fertile environment for advancing novel scaffolds like pyrazole-3-amines. By pooling resources and expertise, they can de-risk early-stage drug discovery and accelerate the translation of promising academic findings into new medicines.

Future Perspectives and Emerging Research Avenues for 1 Cyclopentyl 4 Methyl 1h Pyrazol 3 Amine and Its Derivatives

Role as a Privileged Scaffold in Next-Generation Chemical Libraries

The pyrazole (B372694) ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov This designation stems from its ability to bind to multiple, diverse biological targets, its synthetic accessibility, and its favorable drug-like properties. nih.gov The structure of 1-cyclopentyl-4-methyl-1H-pyrazol-3-amine incorporates this core, enhanced with specific substituents that modulate its physicochemical characteristics. The cyclopentyl group, for instance, can influence lipophilicity and binding affinity to target proteins.

The aminopyrazole moiety, specifically, is a well-established adenine-mimetic pharmacophore, capable of forming key hydrogen bonds with protein targets like kinases. nih.gov These features make compounds like this compound highly valuable components for next-generation chemical libraries. Such libraries are designed to be rich in diverse, drug-like molecules, providing a robust starting point for high-throughput screening campaigns aimed at discovering novel therapeutic agents. nih.gov

| Feature | Description | Relevance to this compound |

|---|---|---|

| Synthetic Versatility | The pyrazole ring can be synthesized through various established methods, allowing for diverse functionalization. nih.govmdpi.com | Facilitates the creation of a wide range of derivatives for library inclusion. |

| Bioisosteric Replacement | The scaffold can act as a bioisostere for other rings, a common strategy in drug design to improve potency or pharmacokinetic profiles. nih.gov | Allows for the optimization of lead compounds by replacing other heterocyclic systems with this pyrazole core. |

| 3D Structural Diversity | Substituents on the pyrazole ring can be oriented in distinct three-dimensional arrangements. | The cyclopentyl and methyl groups provide specific steric and electronic properties, increasing the structural diversity of a library. |

| Pharmacokinetic Profile | Pyrazole derivatives often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties. chemmethod.comnih.gov | Increases the likelihood that hits from a screening campaign can be developed into viable drug candidates. |

Integration into Diverse Drug Discovery Programs

The broad spectrum of biological activities associated with pyrazole derivatives positions them as attractive candidates for numerous drug discovery programs. mdpi.com Molecules built upon the aminopyrazole framework are being investigated across a wide range of therapeutic areas. mdpi.com

Key Therapeutic Areas:

Oncology: The aminopyrazole scaffold is a cornerstone of many protein kinase inhibitors (PKIs) used in cancer therapy. nih.gov These compounds can target kinases such as JAK2, p38 MAPK, and Bruton's tyrosine kinase (BTK), which are often overexpressed or dysregulated in cancers. nih.govmdpi.com

Inflammation and Autoimmune Diseases: Pyrazole derivatives have shown significant anti-inflammatory properties. nih.gov By inhibiting key signaling molecules in inflammatory pathways, such as p38 MAP kinase, these compounds have potential applications in treating conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). mdpi.com

Infectious Diseases: Researchers have explored pyrazole derivatives for their antibacterial, antifungal, and antiviral activities. nih.govresearchgate.net For example, certain 5-aminopyrazole derivatives have demonstrated potent anti-tubercular activity. mdpi.com

The versatility of the pyrazole core allows for fine-tuning of its structure to achieve selectivity for specific biological targets, a critical aspect of modern drug design. nih.gov

| Therapeutic Area | Biological Target Class | Examples of Investigated Activities |

|---|---|---|

| Oncology | Protein Kinases (e.g., JAK2, BTK) | Anticancer, Immunosuppression nih.govmdpi.com |

| Inflammatory Disorders | MAP Kinases (e.g., p38α), COX enzymes | Anti-inflammatory, Analgesic mdpi.comnih.gov |

| Infectious Diseases | Various microbial enzymes and proteins | Antibacterial, Antifungal, Antiviral, Antimalarial nih.govresearchgate.net |

| Neurological Disorders | Monoamine Oxidase (MAO) | Antidepressant, MAO inhibition nih.gov |

Applications in Material Science or Agrochemical Research

Beyond medicine, the unique chemical properties of the pyrazole nucleus lend themselves to applications in material science and agrochemical research. nih.govmdpi.com

In agrochemicals , pyrazole derivatives have a history of use as herbicides and fungicides. nih.govmdpi.com The development of novel pyrazole compounds could lead to more effective and environmentally benign crop protection agents. The structural features of this compound could be systematically modified to screen for activity against various plant pathogens or weeds.

In material science , N-heterocyclic compounds like pyrazoles are explored for their roles in coordination chemistry and the development of functional materials. mdpi.com They can act as ligands for metal ions, forming complexes with interesting photophysical or catalytic properties. For instance, some fused-pyrazole systems have been developed as chemosensors for the detection of metal ions like copper and mercury. mdpi.com This suggests a potential avenue for developing derivatives of this compound for applications in sensing, catalysis, or as building blocks for polymers. mdpi.com

| Field | Potential Application | Underlying Chemical Property |

|---|---|---|

| Agrochemicals | Fungicides, Herbicides, Insecticides | Inhibition of essential biological pathways in pests and weeds. nih.gov |

| Material Science | Chemosensors, Molecular Switches | Ability to coordinate with metal ions, leading to changes in fluorescence or color. mdpi.com |

| Coordination Chemistry | Catalyst Ligands | The nitrogen atoms can bind to metal centers, influencing their catalytic activity. mdpi.com |

| Polymer Chemistry | Monomers for functional polymers | The pyrazole ring can be functionalized to allow for polymerization. mdpi.com |

Development of Automated Synthesis and Screening Platforms

The exploration of vast chemical spaces defined by scaffolds like this compound is greatly accelerated by advances in automation. The synthesis of pyrazole-based libraries is amenable to high-throughput experimentation and fully automated library synthesis platforms. nih.gov Such platforms enable the rapid generation of thousands of distinct derivatives, which can then be evaluated for biological activity.

Complementing automated synthesis are high-throughput screening (HTS) technologies. These include both traditional experimental screens and computational methods like high-throughput virtual screening (HTVS). chemmethod.com HTVS uses computer models to predict how well thousands or even millions of compounds will bind to a specific biological target, significantly reducing the time and cost associated with the initial stages of drug discovery. chemmethod.com By combining automated synthesis with rapid screening, researchers can efficiently navigate the structure-activity relationships of pyrazole derivatives to identify promising lead compounds. nih.gov

| Technology | Function | Advantage |

|---|---|---|

| Automated Library Synthesis | Rapid, parallel synthesis of numerous pyrazole analogues. nih.gov | Greatly increases the diversity and size of chemical libraries for screening. |

| High-Throughput Screening (HTS) | Experimental testing of large compound libraries against biological targets. nih.gov | Identifies "hits" with desired biological activity from a large pool of candidates. |

| High-Throughput Virtual Screening (HTVS) | Computational docking of virtual compound libraries into protein targets. chemmethod.com | Cost-effective and rapid prioritization of compounds for experimental testing. |

| Integrated ADME Profiling | Early-stage computational or experimental assessment of pharmacokinetic properties. nih.gov | Ensures that identified hits have favorable drug-like properties, reducing later-stage failures. |

Contribution to Open Science Initiatives in Chemical Biology

The large datasets generated from the synthesis and screening of pyrazole-based chemical libraries are increasingly being shared through open science initiatives. A prime example is the deposition of screening data into public databases like PubChem. chemmethod.comnih.gov When organizations perform HTS on large, diverse chemical libraries, the results—including hits against important disease targets like Mycobacterium tuberculosis—are made available to the global research community. nih.gov

This practice fosters collaboration and accelerates scientific progress. By making the screening data for thousands of pyrazole compounds publicly accessible, these initiatives allow academic and industry researchers to:

Identify novel starting points for their own drug discovery programs.

Develop and validate new computational models for predicting bioactivity.

Avoid duplicating screening efforts already undertaken by others.

The availability of such data stimulates community-wide research and facilitates the design of new molecules, including derivatives of this compound, against new and existing biological targets. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products